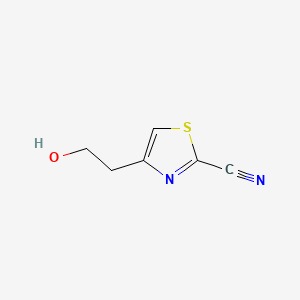
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) is a complex organic compound with a unique structure that includes a benzene ring, an acetamide group, and a pyrimidinyl moiety
Méthodes De Préparation
The synthesis of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinyl intermediate, followed by the introduction of the benzeneacetamide moiety. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Applications De Recherche Scientifique
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialized polymers
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular mechanisms .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzeneacetamide derivatives and pyrimidinyl-containing molecules. Compared to these compounds, Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) is unique due to its specific substitution pattern and the presence of both methoxy and phenylmethyl groups. This uniqueness can result in distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
167299-14-1 |
|---|---|
Formule moléculaire |
C21H22N4O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O4/c1-24-20(27)18(19(22)23-21(24)28)25(13-15-6-4-3-5-7-15)17(26)12-14-8-10-16(29-2)11-9-14/h3-11H,12-13,22H2,1-2H3,(H,23,28) |
Clé InChI |
KIEIEROKSVUWQH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)OC |
SMILES canonique |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)OC |
Synonymes |
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


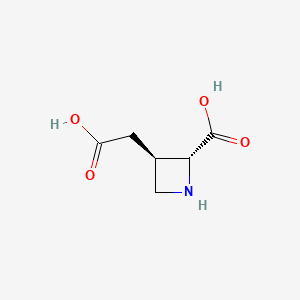
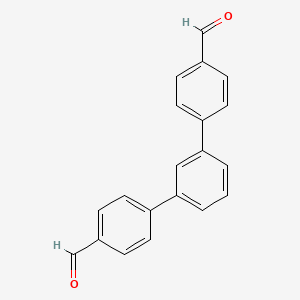
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)
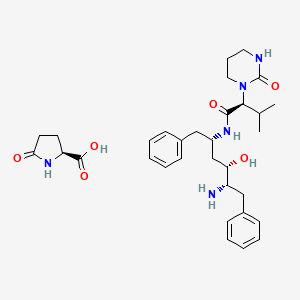
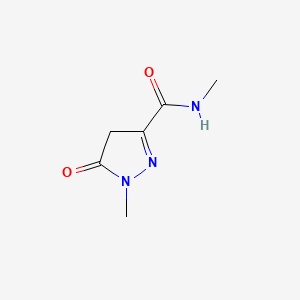
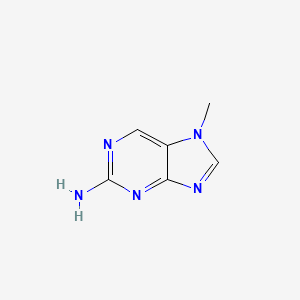
![cyclo[N(Me)Ala-DL-OAbu(CN)-DL-Leu(5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(5-Pr)]](/img/structure/B576216.png)
![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)
![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)
